N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Overview
Description
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is an intriguing organic compound that attracts interest due to its unique chemical structure and potential applications in various scientific fields. This compound consists of a phenyl group substituted with a methylsulfanyl group, a cyclopentyl group bearing a thiophen-2-yl moiety, and an ethanediamide backbone. The combination of these structural elements lends it distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide generally involves multi-step organic reactions:
Formation of the Phenyl-Ethylamine Intermediate: : Starting with 2-(methylsulfanyl)aniline, this compound undergoes alkylation with bromoethane to form N-(2-(methylsulfanyl)phenyl)ethylamine.
Cyclopentylation: : The next step involves the reaction of N-(2-(methylsulfanyl)phenyl)ethylamine with 1-(thiophen-2-yl)cyclopentylmethanol under acidic conditions to introduce the cyclopentyl group.
Amidation: : Finally, the intermediate is subjected to amidation with ethylenediamine to yield the target compound.
Industrial Production Methods
Industrial-scale production may involve similar synthetic steps but optimized for higher yields and efficiency. This can include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide undergoes several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The compound can be reduced to yield amines or alcohols depending on the reduction conditions used.
Substitution: : The phenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions, providing a pathway to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, etc.
Reduction: : Sodium borohydride, lithium aluminum hydride, etc.
Substitution: : Halogenated reagents, nucleophiles like thiols, amines, etc.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Various functionalized derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the design of functional materials and catalysts.
Biology
Biologically, it may act as a ligand in receptor binding studies or as a molecular probe to investigate biological pathways.
Medicine
Industry
In industry, it could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action for N'-[2-(methylsulfanyl)phenyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide depends on its specific application:
Molecular Targets: : The compound may interact with specific proteins or enzymes, potentially modulating their activity.
Pathways Involved: : In medicinal chemistry, it could affect signaling pathways or cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(methylsulfanyl)phenyl]-N-ethylmethanediamide
N'-[2-(methylsulfanyl)phenyl]-N-cyclopentylmethanediamide
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Uniqueness
The unique combination of the methylsulfanyl-substituted phenyl group and the thiophen-2-yl cyclopentyl moiety distinguishes it from similar compounds, potentially conferring unique reactivity and applications in various fields.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-24-15-8-3-2-7-14(15)21-18(23)17(22)20-13-19(10-4-5-11-19)16-9-6-12-25-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRCVNBNIHRRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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